molecular formula C12H10FNO3 B13876246 methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate

methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate

Katalognummer: B13876246
Molekulargewicht: 235.21 g/mol
InChI-Schlüssel: LHIMERCRZDNCOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with a fluorine atom at the 6th position, a methyl group at the 3rd position, and a carboxylate ester at the 4th position. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated aniline derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The presence of the fluorine atom enhances its binding affinity to target molecules, thereby increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

  • Methyl 6-fluorochromone-2-carboxylate
  • 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Comparison: Compared to similar compounds, methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate exhibits unique properties due to the specific positioning of its functional groups. This uniqueness can result in different biological activities and chemical reactivity, making it a compound of interest for further research .

Eigenschaften

Molekularformel

C12H10FNO3

Molekulargewicht

235.21 g/mol

IUPAC-Name

methyl 6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-6-10(12(16)17-2)8-5-7(13)3-4-9(8)14-11(6)15/h3-5H,1-2H3,(H,14,15)

InChI-Schlüssel

LHIMERCRZDNCOC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=CC(=C2)F)NC1=O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.